Acetamide, N,N-diethyl-2-(N-methylanilino)-
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Overview
Description
Acetamide, N,N-diethyl-2-(N-methylanilino)-: is an organic compound with the molecular formula C13H20N2O It is a derivative of acetamide, where the hydrogen atoms on the nitrogen are replaced by diethyl and N-methylanilino groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N,N-diethyl-2-(N-methylanilino)- typically involves the reaction of N-methylaniline with diethylacetamide under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound often involves a multi-step process that includes the preparation of intermediate compounds, followed by their reaction to form the final product. The process is optimized to maximize yield and minimize the production of by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Acetamide, N,N-diethyl-2-(N-methylanilino)- can undergo oxidation reactions, where it reacts with oxidizing agents to form corresponding oxidized products.
Reduction: This compound can also be reduced using reducing agents to form reduced derivatives.
Substitution: It can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,N-diethyl-2-(N-methylanilino)acetate, while reduction may produce N,N-diethyl-2-(N-methylanilino)ethanol.
Scientific Research Applications
Chemistry: Acetamide, N,N-diethyl-2-(N-methylanilino)- is used as a reagent in organic synthesis. It serves as a building block for the synthesis of more complex molecules and is involved in various chemical reactions to produce derivatives with desired properties.
Biology: In biological research, this compound is used to study the effects of acetamide derivatives on biological systems. It is often used in experiments to understand its interaction with enzymes and other biomolecules.
Medicine: The compound has potential applications in medicinal chemistry. It is investigated for its pharmacological properties and its ability to interact with biological targets, making it a candidate for drug development.
Industry: In the industrial sector, Acetamide, N,N-diethyl-2-(N-methylanilino)- is used in the production of specialty chemicals. It is also used as an intermediate in the synthesis of dyes, pigments, and other industrial products.
Mechanism of Action
The mechanism of action of Acetamide, N,N-diethyl-2-(N-methylanilino)- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N,N-Diethylacetamide: A simpler derivative of acetamide with similar chemical properties.
N-Methyl-N-phenylacetamide: Another derivative with a different substitution pattern on the nitrogen atom.
N,N-Diethyl-2-(N-phenylamino)acetamide: A closely related compound with a phenyl group instead of a methylanilino group.
Uniqueness: Acetamide, N,N-diethyl-2-(N-methylanilino)- is unique due to the presence of both diethyl and N-methylanilino groups. This unique substitution pattern imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
93087-88-8 |
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Molecular Formula |
C13H20N2O |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
N,N-diethyl-2-(N-methylanilino)acetamide |
InChI |
InChI=1S/C13H20N2O/c1-4-15(5-2)13(16)11-14(3)12-9-7-6-8-10-12/h6-10H,4-5,11H2,1-3H3 |
InChI Key |
AAFYJQZWJOVAGB-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)CN(C)C1=CC=CC=C1 |
Origin of Product |
United States |
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